Silvestrol

Übersicht

Beschreibung

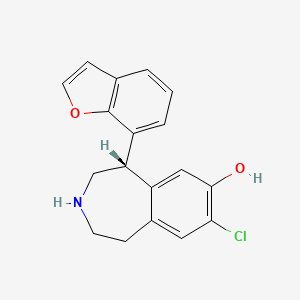

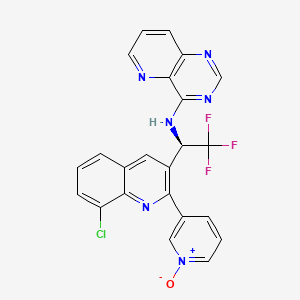

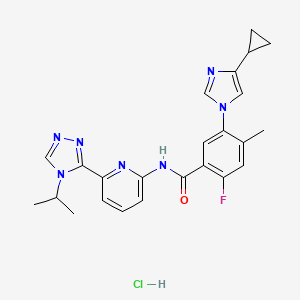

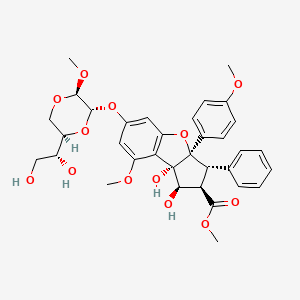

Silvestrol is a natural product from the flavagline family, with a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . It is found in the bark of trees from the genus Aglaia, especially Aglaia silvestris and Aglaia foveolata . It acts as a potent and selective inhibitor of the RNA helicase enzyme eIF4A .

Synthesis Analysis

Silvestrol has been prepared in multigram quantities through total synthesis, using previously reported methodology . The synthesis process is complex and requires advanced techniques and expertise .Molecular Structure Analysis

Silvestrol has a unique molecular structure that includes a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . Its molecular formula is C34H38O13 .Physical And Chemical Properties Analysis

Silvestrol has a density of 1.5±0.1 g/cm3, a boiling point of 800.8±65.0 °C at 760 mmHg, and a flash point of 252.4±27.8 °C . It has 13 H bond acceptors, 4 H bond donors, and 11 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Antiviral Properties Against RNA Viruses

Silvestrol has shown promise as an antiviral agent, particularly against RNA viruses. It has been highlighted for its potential in combating viruses such as coronaviruses and Ebolaviruses . The compound’s efficacy is attributed to its ability to inhibit the eukaryotic initiation factor 4A (eIF4A), which is crucial for the translation of RNA virus genomes .

Anti-Cancer Activity

The cytotoxic profile of Silvestrol has been assessed in various cancer cell lines. It exhibits selective toxicity towards cancer cells, making it a potential candidate for anti-cancer therapy. Its mechanism involves the inhibition of protein synthesis, which is vital for rapidly proliferating cancer cells .

Inhibition of Zika Virus Replication

Silvestrol has been studied for its effectiveness in inhibiting the replication of the Zika Virus (ZIKV). By targeting the cellular factor eIF4A, Silvestrol can prevent the spread of ZIKV, highlighting its potential as a therapeutic agent in the treatment of Zika virus infections .

Bioavailability and Cellular Uptake

Research has characterized the in vitro safety, bioavailability, and cellular uptake profile of Silvestrol. Despite its low membrane permeability, Silvestrol demonstrates good cellular uptake and high stability, particularly in cell lines with low expression levels of the P-glycoprotein efflux transporter .

Off-Target Effects and Safety Profile

Silvestrol has been evaluated for off-target effects and its safety profile. Studies have shown that it mediates no off-target effects via G-protein coupled receptor (GPCR) signaling pathways and has no mutagenic potential, with minor genotoxic effects at certain concentrations .

Potential as a Broad-Spectrum Antiviral Agent

Due to its high genetic barrier for resistance development, Silvestrol is considered a host-targeting agent with potential broad-spectrum antiviral activity. This makes it an attractive starting point for optimizing antiviral agents with therapeutic potential against various viral diseases .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-QKDMMWSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028120 | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silvestrol | |

CAS RN |

697235-38-4 | |

| Record name | (-)-Silvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silvestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILVESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.